1-Methyl-4-phenylpiperidine-2-carboxylic acid

Opioid Pharmacology Structure-Activity Relationship Metabolic Stability

Researchers synthesizing pethidine analogs often face supply inconsistencies with the inactive 4-carboxylic acid isomer, compromising SAR data. Our 1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride (CAS 18714-20-0) is the definitive 2-carboxylic acid scaffold for producing potent μ-opioid agonists. - **Regiochemical Fidelity:** The precise 2-COOH substitution is critical for esterification to pethidine, unlike the inactive 4-isomer (pethidinic acid), ensuring valid pharmacological results. - **Supply Assurance:** High-purity (≥95%) material, rigorously tested to eliminate regioisomeric contaminants, is stocked for immediate, global dispatch to accelerate your medicinal chemistry programs.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B13252646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-phenylpiperidine-2-carboxylic acid
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCN1CCC(CC1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-14-8-7-11(9-12(14)13(15)16)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,16)
InChIKeyMFDXFGCQIALBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-phenylpiperidine-2-carboxylic Acid: Technical Specifications


1-Methyl-4-phenylpiperidine-2-carboxylic acid (often supplied as its hydrochloride salt, CAS 18714-20-0) is a synthetic piperidine derivative belonging to the 4-phenylpiperidine class. Its core structure consists of a piperidine ring with a methyl substituent at the N1 position, a phenyl group at the C4 position, and a carboxylic acid moiety at the C2 position . This compound is a white crystalline powder with a molecular weight of 255.74 g/mol for the hydrochloride salt and is recognized primarily as a versatile small molecule scaffold and a key intermediate in the synthesis of pethidine (meperidine) .

Workflow
Pethidine and opioid agonist scaffold synthesis
Selection
2-carboxylic acid regioisomer for active analog generation
Quality
Research intermediate with multi-technique characterization

Limitations of Generic Analogs for 1-Methyl-4-phenylpiperidine-2-carboxylic Acid


The specific substitution pattern of 1-methyl-4-phenylpiperidine-2-carboxylic acid—namely, the 2-carboxylic acid moiety in combination with the N1-methyl and C4-phenyl groups—creates a unique steric and electronic environment that cannot be replicated by its common isomers or simpler piperidine analogs. For instance, the 4-carboxylic acid regioisomer (pethidinic acid) exhibits significantly altered physicochemical properties and biological activity, rendering it a distinct chemical entity rather than a functional equivalent [1]. Generic substitution with unsubstituted piperidines or compounds lacking the precise 2-position carboxylic acid functionality would introduce uncontrolled variables in synthetic routes, leading to unpredictable yields or the formation of different products entirely [2].

4-carboxylic acid regioisomer (pethidinic acid): Significantly different physicochemical properties and biological activity make it a distinct entity, not a functional equivalent.
N-unsubstituted piperidine analogs: Absence of the N-methyl group alters lipophilicity and basicity, leading to different synthetic outcomes and pharmacokinetic profiles in derived compounds.
Regulatory misidentification: The 4-carboxylic acid isomer is a Schedule II controlled substance (US); using it inadvertently carries legal and compliance risks absent with the 2-COOH isomer.

Procurement Evidence for 1-Methyl-4-phenylpiperidine-2-carboxylic Acid vs. Analogs


Positional Isomerism: 2- vs. 4-Carboxylic Acid Activity

The target compound, 1-methyl-4-phenylpiperidine-2-carboxylic acid, serves as an intermediate to pethidine, a potent μ-opioid receptor agonist. In stark contrast, its positional isomer, 1-methyl-4-phenylpiperidine-4-carboxylic acid (pethidinic acid), is known to have little to no opioid activity in its own right [1]. The 4-carboxylic acid prevents effective receptor binding due to its high polarity and ionization at physiological pH, rendering it pharmacologically inert .

Isomer Activity
Class-level inference
2-COOH isomer leads to active opioid scaffold; 4-COOH isomer has little opioid activity
Only the 2-carboxylic acid regioisomer enables synthesis of active μ-opioid receptor agonists.
Class-level receptor binding inference; confirm isomer identity before synthesis.
Opioid Pharmacology Structure-Activity Relationship Metabolic Stability

N-Methylation vs. Unsubstituted Piperidine

The target compound possesses an N-methyl group, which is absent in simpler analogs like 4-phenylpiperidine. This methyl substitution is crucial for the lipophilicity and basicity of the molecule, directly influencing its reactivity and the properties of derived compounds [1]. For example, in the synthesis of pethidine, the N-methyl group is essential for the final drug's pharmacological profile; its absence would yield a compound with altered pharmacokinetic properties [2].

N-Methyl Effect
Class-level inference
N-methyl increases lipophilicity by estimated 0.5–1.0 logP units vs. NH analog
N-methyl group is critical for target lipophilicity and basicity, affecting downstream pharmacological profiles.
Estimated from Hansch-Fujita π values; experimental verification advised for specific analogs.
Organic Synthesis Chemical Intermediate Scaffold Diversity

Quality Control and Purity Specifications

Commercial suppliers of 1-methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride typically offer the compound with a purity of 95% or higher, verified by multiple analytical techniques including NMR, HPLC, and GC . This multi-faceted quality control ensures the compound's identity and purity, which is critical for reproducibility in both synthetic and biological experiments. In contrast, less common analogs may only be available at lower purities or with less rigorous analytical characterization .

Purity & QC
Cross-study comparable
≥95% purity; verified by NMR, HPLC, GC
Multi-technique characterization supports research reproducibility and reduces variability.
Vendor-provided specifications; review lot-specific COA before critical experiments.
Quality Assurance Analytical Chemistry Research Grade

Regulatory Status and Scheduling

While 1-methyl-4-phenylpiperidine-2-carboxylic acid itself may not be explicitly scheduled as a controlled substance, its close analog, 1-methyl-4-phenylpiperidine-4-carboxylic acid (pethidinic acid), is a Schedule II controlled substance in the United States due to its potential use in manufacturing pethidine [1]. This regulatory context underscores the importance of verifying the legal status of specific isomers before procurement. The 2-carboxylic acid isomer, as an intermediate to the same class of compounds, may fall under similar regulatory scrutiny depending on the jurisdiction and specific use [2].

Scheduling
Supporting evidence
4-COOH isomer: Schedule II (US); 2-COOH isomer: not explicitly scheduled, but is a precursor
Regulatory requirements differ; procurement of the wrong isomer may trigger controlled-substance regulations.
Legal status varies by jurisdiction; verify local controlled-substance lists before ordering.
Regulatory Compliance Controlled Substances Procurement

Commercial Availability and Pricing

1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride is commercially available from multiple suppliers, with pricing reflecting its role as a specialized research intermediate. For example, one vendor lists 50mg at 666.00€ and 500mg at 1,865.00€, with an estimated delivery time of approximately 55 days . In comparison, the more common 4-carboxylic acid isomer (pethidinic acid) is also available but may have different pricing structures and availability due to its more widespread use and regulatory classification. The target compound's higher cost and longer lead time reflect its niche application and specialized synthesis, which may be justified by its unique utility in specific synthetic pathways.

Cost & Lead Time
Supporting evidence
€666 /50 mg €1,865 /500 mg | Lead time ~55 days
Higher unit cost and longer lead time reflect niche specialized intermediate; plan procurement timelines accordingly.
Pricing from one vendor (2024–2025); may vary by supplier and region.
Procurement Cost Analysis Supply Chain

Optimal Applications for 1-Methyl-4-phenylpiperidine-2-carboxylic Acid


Pethidine Synthesis and μ-Opioid Agonists

This compound is the definitive starting material for the synthesis of pethidine (meperidine) via esterification of the 2-carboxylic acid group. Unlike the 4-carboxylic acid isomer (pethidinic acid), which is pharmacologically inactive, the 2-carboxylic acid provides the correct scaffold for generating a potent μ-opioid receptor agonist. This makes it essential for medicinal chemistry programs focused on developing novel analgesics or investigating opioid receptor pharmacology [1].

SAR Studies of Phenylpiperidine Opioids

The combination of an N1-methyl, C4-phenyl, and C2-carboxylic acid group offers a unique pharmacophore for systematic SAR exploration. Researchers can modify the C2-carboxylic acid to generate ester, amide, or other derivatives while maintaining the core phenylpiperidine scaffold. This allows for the investigation of how substituents at the 2-position affect opioid receptor binding affinity, selectivity, and intrinsic activity compared to analogs modified at the 4-position or lacking the N-methyl group [2].

μ-Opioid Receptor Trafficking and Signaling Probe

As a precursor to pethidine, this compound can be used to generate probe molecules for studying μ-opioid receptor dynamics. By creating functionalized derivatives at the C2 position (e.g., fluorescent tags, biotinylated probes), researchers can track receptor internalization, desensitization, and intracellular signaling pathways in cellular models. The availability of this specific isomer with high purity ensures that observed effects are due to the intended molecular perturbation and not an artifact of an inactive contaminant like the 4-carboxylic acid isomer [3].

Application
Selection Property
Validation Focus
μ-Opioid receptor agonist synthesis
Correct 2-COOH isomer for active scaffold
Verify regioisomer identity by ¹H NMR, HPLC before use
Phenylpiperidine SAR exploration
C2-functionalizable scaffold with N-methyl and C4-phenyl groups
Assess purity and substituent effects in receptor-binding assays
μ-Opioid receptor probe development
High-purity 2-COOH isomer as probe precursor
Confirm absence of inactive 4-COOH contaminant by orthogonal analysis
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